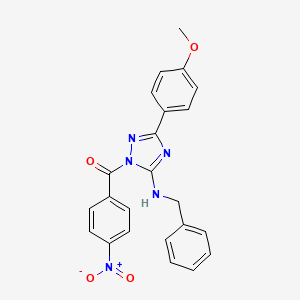
2-(3-chloro-5-methoxy-4-propoxyphenyl)-1,3-benzothiazole
Übersicht
Beschreibung
2-(3-chloro-5-methoxy-4-propoxyphenyl)-1,3-benzothiazole, commonly known as CMPT, is a chemical compound that has been widely studied for its potential applications in various scientific fields. CMPT is a benzothiazole derivative that has shown promising results in research related to cancer, Alzheimer's disease, and other neurological disorders. In
Wissenschaftliche Forschungsanwendungen
CMPT has been extensively studied for its potential applications in various scientific fields. One of the most promising areas of research is its use in cancer treatment. Studies have shown that CMPT has potent anti-cancer properties and can induce apoptosis (programmed cell death) in cancer cells. CMPT has also been shown to inhibit the growth of cancer cells and reduce tumor size in animal models.
Another area of research where CMPT shows promise is in the treatment of Alzheimer's disease and other neurological disorders. Studies have shown that CMPT can reduce the formation of beta-amyloid plaques, which are a hallmark of Alzheimer's disease. CMPT has also been shown to improve cognitive function in animal models of Alzheimer's disease.
Wirkmechanismus
The mechanism of action of CMPT is not fully understood, but studies have suggested that it works by inhibiting various signaling pathways in cells. CMPT has been shown to inhibit the Akt/mTOR signaling pathway, which is involved in cell growth and survival. CMPT has also been shown to inhibit the NF-kB signaling pathway, which is involved in inflammation and cell survival.
Biochemical and Physiological Effects:
CMPT has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer and anti-Alzheimer's properties, CMPT has been shown to have antioxidant and anti-inflammatory properties. CMPT has also been shown to have a protective effect on the liver and can reduce liver damage in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using CMPT in lab experiments is its potent anti-cancer properties. CMPT has been shown to be effective against a variety of cancer types, including breast, lung, and colon cancer. Another advantage of using CMPT is its ability to reduce beta-amyloid plaques in the brain, which makes it a promising candidate for the treatment of Alzheimer's disease.
One of the limitations of using CMPT in lab experiments is its complex synthesis method. The synthesis of CMPT requires specialized equipment and expertise in organic chemistry. Another limitation is the lack of information on the long-term effects of CMPT on the body. More research is needed to fully understand the safety and efficacy of CMPT.
Zukünftige Richtungen
There are several future directions for research on CMPT. One area of research is the development of more efficient synthesis methods for CMPT. Another area of research is the investigation of CMPT's potential applications in other neurological disorders, such as Parkinson's disease and Huntington's disease. Additionally, more research is needed to understand the long-term effects of CMPT on the body and its potential use in clinical settings.
Conclusion:
In conclusion, 2-(3-chloro-5-methoxy-4-propoxyphenyl)-1,3-benzothiazole, or CMPT, is a promising compound that has shown potential applications in various scientific fields. CMPT has potent anti-cancer properties, can reduce beta-amyloid plaques in the brain, and has antioxidant and anti-inflammatory properties. While there are limitations to using CMPT in lab experiments, further research is needed to fully understand its potential applications in clinical settings.
Eigenschaften
IUPAC Name |
2-(3-chloro-5-methoxy-4-propoxyphenyl)-1,3-benzothiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO2S/c1-3-8-21-16-12(18)9-11(10-14(16)20-2)17-19-13-6-4-5-7-15(13)22-17/h4-7,9-10H,3,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIIGTXKTRBXONG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1Cl)C2=NC3=CC=CC=C3S2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Chloro-5-methoxy-4-propoxyphenyl)-1,3-benzothiazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{1-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]ethyl}butanamide](/img/structure/B4189843.png)
![3-bromo-5-methoxy-4-[(2-methylbenzyl)oxy]benzonitrile](/img/structure/B4189847.png)
![3-chloro-4-[(3,4-dichlorobenzyl)oxy]-5-ethoxybenzonitrile](/img/structure/B4189858.png)

![3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylpropanamide](/img/structure/B4189866.png)
![dimethyl 2-[({4-[hydroxy(diphenyl)methyl]-1-piperidinyl}carbonothioyl)amino]terephthalate](/img/structure/B4189871.png)
![N~2~-(4-chlorophenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(1-pyrrolidinylcarbonyl)phenyl]alaninamide](/img/structure/B4189874.png)
![1-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-(2-furylmethyl)-3-piperidinecarboxamide](/img/structure/B4189896.png)
![3-chloro-2-[(2,6-dimethyl-1-piperidinyl)carbonyl]-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B4189902.png)

![N~2~-(4-chlorophenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(methylthio)phenyl]alaninamide](/img/structure/B4189909.png)
![N~1~-(3,4-dimethoxyphenyl)-N~2~-(4-fluorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B4189912.png)
![N-{2-[4-(diphenylmethyl)-1-piperazinyl]-2-oxoethyl}-N-(2-methoxy-5-nitrophenyl)methanesulfonamide](/img/structure/B4189915.png)
